molecular formula C20H21N3 B1665152 Aptiganel CAS No. 137159-92-3

Aptiganel

Cat. No.: B1665152
CAS No.: 137159-92-3
M. Wt: 303.4 g/mol
InChI Key: BFNCJMURTMZBTE-UHFFFAOYSA-N
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Description

Aptiganel, also known as Cerestat or CNS-1102, is a compound that was developed as a noncompetitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. It was initially researched for its potential neuroprotective effects in the treatment of stroke. Despite promising results in animal studies, clinical trials in humans showed limited efficacy and undesirable side effects, leading to the discontinuation of its development .

Chemical Reactions Analysis

Types of Reactions: Aptiganel primarily undergoes substitution reactions due to the presence of its guanidine group. It can also participate in oxidation and reduction reactions under specific conditions .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include cyanogen bromide and 3-ethyl-N-methylaniline. The reactions typically occur under controlled temperature and pressure conditions to ensure the desired product formation .

Major Products Formed: The major product formed from the synthesis of this compound is the diaryl guanidine compound itself. Other by-products may include unreacted starting materials and minor side products depending on the reaction conditions .

Scientific Research Applications

Aptiganel has been extensively studied for its potential neuroprotective effects. It was initially developed as a treatment for stroke due to its ability to block NMDA receptors, which are involved in excitotoxicity and neuronal damage during ischemic events. Despite its failure in clinical trials, this compound has contributed to the understanding of NMDA receptor antagonists and their potential therapeutic applications .

Mechanism of Action

Aptiganel exerts its effects by acting as a noncompetitive antagonist of the NMDA receptor. It binds to the ion channel associated with the receptor, preventing the influx of calcium ions and subsequent excitotoxicity. This mechanism is believed to provide neuroprotection during ischemic events by reducing neuronal damage .

Comparison with Similar Compounds

Aptiganel is similar to other NMDA receptor antagonists such as Dizocilpine (MK-801) and Gavestinel. this compound is unique in its specific binding affinity and the structural features of its guanidine group. Other similar compounds include CNS-1145 and CNS-1237, which share structural similarities with this compound .

Properties

IUPAC Name

1-(3-ethylphenyl)-1-methyl-2-naphthalen-1-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N3/c1-3-15-8-6-11-17(14-15)23(2)20(21)22-19-13-7-10-16-9-4-5-12-18(16)19/h4-14H,3H2,1-2H3,(H2,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNCJMURTMZBTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=CC=C1)N(C)C(=NC2=CC=CC3=CC=CC=C32)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4048432
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

137159-92-3
Record name Aptiganel
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=137159-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aptiganel [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0137159923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Aptiganel
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4048432
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name APTIGANEL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/46475LV84I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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